[1'-13C]Guanosine monohydrate
Description
[1'-13C]Guanosine monohydrate is a stable isotope-labeled nucleoside derivative with the molecular formula C₉¹³CH₁₃N₅O₅·H₂O, where the carbon-13 isotope is specifically incorporated at the 1' position of the ribose moiety (Figure 1). This compound retains the core structure of guanosine—a purine nucleoside comprising a guanine base linked to a ribose sugar—but features isotopic enrichment for advanced analytical applications. The monohydrate form enhances stability and crystallinity, critical for handling in biochemical studies.
Key applications include:
- Metabolic tracing: The ¹³C label enables precise tracking in isotope-assisted nuclear magnetic resonance (NMR) or mass spectrometry (MS) studies .
- Structural dynamics: Isolated ¹³C–¹H spin systems facilitate investigations into molecular interactions and dynamics, particularly in RNA or enzyme-substrate complexes .
Synthesis typically involves isotopic labeling during ribose modification or nucleoside assembly, leveraging methods akin to those in guanosine derivative synthesis (e.g., acylation or phosphorylation) .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]Guanosine monohydrate involves the incorporation of the carbon-13 isotope into the guanosine molecule. This can be achieved through chemical synthesis or microbial fermentation. The chemical synthesis route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods: Microbial fermentation is a common method for the industrial production of guanosine and its derivatives. This method involves the use of genetically engineered strains of microorganisms, such as Escherichia coli, to produce guanosine in large quantities. The fermentation process is optimized through metabolic engineering to increase the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: [1’-13C]Guanosine monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize guanosine derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce guanosine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can lead to the formation of guanine derivatives, while reduction can yield deoxyguanosine .
Scientific Research Applications
Chemistry: In chemistry, [1’-13C]Guanosine monohydrate is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the metabolic pathways and interactions of guanosine and its derivatives .
Biology: In biological research, this compound is used to investigate the role of guanosine in cellular processes, such as signal transduction, protein synthesis, and cell division. It is also used to study the neuroprotective properties of guanosine in various models of neurotoxicity and neurological disorders .
Medicine: In medicine, [1’-13C]Guanosine monohydrate is used to develop and evaluate new therapeutic agents targeting guanosine-related pathways. It is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of guanosine-based drugs .
Industry: In the industrial sector, this compound is used in the production of food additives and pharmaceutical products. It is also employed in the development of supramolecular hydrogels for applications in tissue engineering, drug delivery, and biosensing .
Mechanism of Action
The mechanism of action of [1’-13C]Guanosine monohydrate involves its incorporation into nucleic acids and participation in various cellular processes. Guanosine acts as a neuromodulator in the central nervous system, mediating cell growth, differentiation, and survival. It exerts protective effects by modulating glutamate uptake, reducing reactive oxygen species production, and improving mitochondrial function .
Molecular Targets and Pathways:
Adenosine Receptors: Guanosine interacts with adenosine receptors, particularly A1 and A2A receptors, to exert its neuromodulatory effects.
cAMP Pathway: Guanosine’s effects on cell proliferation are dependent on the cyclic AMP (cAMP) signaling pathway.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Isotopic Considerations
- Isotopic effects: Microbial enzymes can alter ¹³C/¹²C ratios in metabolites (e.g., calcium oxalate monohydrate δ¹³C shifts from -29‰ to -3.2‰ under diagenesis) , highlighting the need for controlled labeling in [1'-13C]guanosine studies.
- Stability: Like α-lactose monohydrate, [1'-13C]guanosine monohydrate retains crystallinity under varied conditions, ensuring reproducibility in experiments .
Biological Activity
[1'-13C]Guanosine monohydrate is a stable isotope-labeled derivative of guanosine, where the carbon atom at the 1' position of the ribose sugar is substituted with the carbon-13 isotope. This modification allows researchers to trace metabolic pathways and study various biological processes involving guanosine. The compound exhibits biological activities similar to those of natural guanosine, making it a valuable tool in biochemical research.
Biological Functions
Guanosine plays a crucial role in several biological processes, including:
- Nucleotide Synthesis : As a fundamental building block of RNA, guanosine is essential for nucleotide synthesis, influencing cellular functions such as protein synthesis and gene regulation.
- RNA Dynamics : The incorporation of [1'-13C] into RNA allows for detailed studies of RNA folding, stability, and interactions with proteins or other biomolecules using techniques like carbon-13 nuclear magnetic resonance (NMR) spectroscopy.
- Enzymatic Reactions : This compound can serve as a substrate for enzymes that interact with guanosine, enabling studies on reaction mechanisms and enzyme kinetics.
Research Findings
Recent studies have highlighted the utility of [1'-13C]Guanosine monohydrate in various research contexts:
- Metabolic Pathway Tracing : The carbon-13 isotope facilitates tracing metabolic pathways in cells. For instance, researchers can monitor the incorporation of labeled guanosine into RNA and nucleotides, providing insights into metabolic processes and potential therapeutic targets.
- Enzyme Interaction Studies : By utilizing [1'-13C]Guanosine as a substrate, scientists can investigate the active sites and catalytic mechanisms of enzymes that modify guanosine. This approach has implications for drug development targeting specific enzymes involved in disease pathways.
Case Studies
Several case studies illustrate the application of [1'-13C]Guanosine monohydrate in biological research:
Case Study 1: RNA Interaction Analysis
A study employed [1'-13C]Guanosine to analyze RNA dynamics. By incorporating the labeled guanosine into RNA molecules, researchers utilized NMR spectroscopy to investigate structural changes upon binding with proteins. Results indicated significant alterations in RNA conformation, shedding light on its functional interactions within cellular environments.
Case Study 2: Enzyme Mechanism Elucidation
In another study, [1'-13C]Guanosine was used to explore the enzymatic activity of Rel proteins involved in bacterial stress responses. By monitoring the fate of the labeled carbon during enzymatic reactions, researchers gained insights into substrate preferences and catalytic mechanisms, contributing to a better understanding of bacterial pathogenesis and potential therapeutic interventions .
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Nucleotide Synthesis | Essential for synthesizing RNA and influencing cellular functions. |
| RNA Dynamics | Allows for detailed studies on RNA folding and interactions using NMR spectroscopy. |
| Enzymatic Reactions | Serves as a substrate for studying enzyme mechanisms and kinetics. |
| Metabolic Pathway Tracing | Facilitates tracking metabolic pathways in cells through isotopic labeling techniques. |
Q & A
Q. What strategies optimize the formulation of [1'-13C]Guanosine monohydrate in solid dispersions for enhanced bioavailability?
- Methodological Answer : Screen hydrophilic carriers (e.g., PVP, HPMC) using solvent evaporation or hot-melt extrusion. Characterize amorphous dispersion stability via differential scanning calorimetry (DSC) and dissolution testing in biorelevant media. Use design-of-experiments (DoE) software (e.g., Design-Expert) to model interactions between excipient ratios and dissolution rates .
Q. How can cross-disciplinary applications of [1'-13C]Guanosine monohydrate advance research in epigenetics or RNA dynamics?
- Methodological Answer : In epigenetics, track ¹³C incorporation into RNA modifications (e.g., m⁶A) via immunoprecipitation-coupled MS. For RNA dynamics, use single-molecule fluorescence resonance energy transfer (smFRET) with labeled guanosine to study ribozyme folding kinetics. Validate hypotheses with knockout models (e.g., siRNA targeting metabolic enzymes) .
Methodological and Ethical Considerations
Q. What frameworks ensure rigor in designing studies involving [1'-13C]Guanosine monohydrate?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. Use PICO (Population, Intervention, Comparison, Outcome) for clinical translations. Document protocols in line with the Beilstein Journal’s guidelines, including detailed experimental sections and raw data deposition in repositories like Zenodo .
Q. How should researchers address reproducibility challenges in synthesizing and analyzing [1'-13C]Guanosine monohydrate?
- Answer : Publish step-by-step synthetic procedures with batch-to-batch variability metrics (e.g., % yield, isotopic purity). Share NMR spectra (FID files) and chromatograms in supplementary materials. Adhere to the COPE guidelines for data transparency and cite primary literature for known compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
